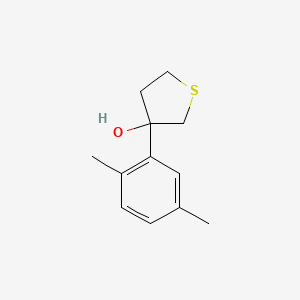

3-(2,5-Dimethylphenyl)thiolan-3-ol

Beschreibung

3-(2,5-Dimethylphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a hydroxyl group and a 2,5-dimethylphenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic methyl groups and polar hydroxyl functionality.

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-9-3-4-10(2)11(7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXUQSAPMSZSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)thiolan-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2,5-dimethylphenyl-substituted thiol, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,5-Dimethylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Nitro compounds, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(2,5-Dimethylphenyl)thiolan-3-ol is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe to study sulfur-containing biomolecules and their interactions within biological systems.

Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor for the synthesis of pharmacologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, within a biological system. The compound’s sulfur-containing thiolane ring can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on aromatic rings significantly influence biological activity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

This carboxamide derivative demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. The 2,5-dimethylphenyl group enhances lipophilicity, favoring membrane penetration, while the hydroxyl and carboxamide groups may engage in hydrogen bonding with target proteins . - However, commercial discontinuation suggests challenges in synthesis or stability .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Core Structure | Key Property/Activity |

|---|---|---|---|

| 3-(2,5-Dimethylphenyl)thiolan-3-ol | 2,5-Dimethylphenyl | Thiolan-3-ol | Moderate lipophilicity |

| N-(2,5-Dimethylphenyl)carboxamide | 2,5-Dimethylphenyl | Naphthalene carboxamide | PET inhibition (IC₅₀ ~10 µM) |

| 3-(3,4-Methylenedioxyphenyl)thiolan-3-ol | 3,4-Methylenedioxy | Thiolan-3-ol | Discontinued (synthesis issues?) |

Core Structure Variations

The thiolane ring in this compound contrasts with other heterocycles:

- However, the thiolane ring’s saturated structure may confer conformational flexibility, improving binding to irregular protein pockets .

- Pyrazole-Thiophene Hybrids (): Hybrid structures (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives) combine multiple heterocycles, increasing polarity and hydrogen-bonding capacity. Thiolan-3-ol lacks such complexity but may exhibit better metabolic stability due to reduced reactive sites .

Table 2: Core Structure Impact

| Core Structure | Aromaticity | Flexibility | Metabolic Stability |

|---|---|---|---|

| Thiolan-3-ol | Low | High | Moderate |

| Thiophene | High | Low | Variable |

| Pyrazole | Moderate | Moderate | Low (reactive N-H) |

Structure-Activity Relationship (SAR) Insights

- Electron Effects : Methyl groups are electron-donating, which may weaken interactions with electron-deficient biological targets compared to electron-withdrawing substituents (e.g., fluorine in N-(2,5-difluorophenyl)carboxamide) .

- Steric Hindrance : Ortho-substituents (e.g., 2,5-dimethyl) may hinder rotational freedom, stabilizing bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.